6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine
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Overview
Description
Quinazoline is a heterocyclic compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine . Quinazoline derivatives have attracted significant attention due to their wide range of biological activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis
The molecular structure of quinazoline includes a benzene ring fused with a pyrimidine ring . Modifications to this basic structure result in various quinazoline derivatives with different properties and biological activities.Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For example, a new set of quinazolin-2,4,6-triamine derivatives were synthesized to explore their potential biological activity as xanthine oxidase (XO) inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary widely depending on the specific derivative. Generally, quinazoline is a light yellow crystalline solid .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been extensively studied for their potential as anticancer agents. The presence of the 3,4-dichlorophenyl group in the compound may contribute to its ability to inhibit cancer cell growth. Studies have shown that certain quinazoline derivatives are selective and potent against EGFR inhibition, which is a common target in cancer therapy . This compound could be investigated for its efficacy against various cancer cell lines and its potential to act as a chemotherapeutic agent.
Antifungal and Antibacterial Properties
The quinazoline scaffold is associated with significant antifungal and antibacterial activities. The compound could be part of new research into developing novel antibiotics, especially in the face of rising antibiotic resistance . Its effectiveness against specific strains of bacteria and fungi would be a primary area of research.
Anti-inflammatory Applications
Inflammation is a biological response to harmful stimuli, and controlling it is crucial in many diseases. Quinazoline derivatives have shown promising anti-inflammatory properties. The compound could be studied for its ability to modulate inflammatory pathways and its potential use in treating chronic inflammatory diseases .
Antioxidant Effects
Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cancer. Quinazoline compounds have demonstrated antioxidant properties, which could be harnessed in therapeutic interventions to mitigate oxidative damage . Research could focus on the compound’s capacity to scavenge free radicals and protect cells from oxidative stress.
Antidiabetic Potential
Diabetes is a global health concern, and there is a continuous search for new antidiabetic drugs. Quinazoline derivatives have been reported to exhibit antidiabetic activity. The compound could be explored for its potential to regulate blood glucose levels and its mechanism of action in insulin signaling pathways .
Neuroprotective and Anticonvulsant Effects
Neurodegenerative diseases and seizure disorders represent significant areas of unmet medical need. Quinazoline derivatives, including the compound , could be investigated for their neuroprotective and anticonvulsant activities. The focus would be on understanding how the compound interacts with neural pathways and its efficacy in protecting neuronal health .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(3,4-dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3/c19-15-6-5-10(8-16(15)20)14-7-11-9-22-18(21)23-17(11)13-4-2-1-3-12(13)14/h1-6,8-9,14H,7H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMXGNUOHXNMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine |
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